Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate
Description
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(14)5-4(2)10-8(13)6(7(5)12)11(15)16/h3H2,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZZSDZBJQNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate typically involves the nitration of 2-methyl-4,6-dihydroxypyridine followed by esterification. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, maintaining the reaction temperature between 10°C to 20°C to control the exothermic reaction . The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate has shown potential as an antitumor agent. Studies indicate that compounds with similar structures exhibit significant inhibition of tumor cell growth. The mechanism may involve the inhibition of glycolysis and respiration in tumor cells, paralleling the compound's structure-activity relationships observed in related phenazine derivatives .
2. Cardiovascular Therapeutics
Research suggests that derivatives of nitronicotinate compounds can enhance soluble guanylate cyclase (sGC) activity, which plays a crucial role in cardiovascular health. This compound could potentially be developed into a therapeutic agent for conditions such as hypertension and heart failure by normalizing cGMP production .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced pharmacological properties. For example, the preparation of ethyl 4,6-dichloro-5-nitronicotinate from the base compound demonstrates its versatility in creating more potent analogs for targeted therapies .
Case Studies
Case Study 1: Antitumor Efficacy
A study published in the Chemical and Pharmaceutical Bulletin examined the effects of nitronicotinate derivatives on Ehrlich ascites carcinoma models. The results indicated that specific derivatives significantly prolonged survival times in treated mice, suggesting a promising avenue for further research into this compound as an antitumor agent .
Case Study 2: Cardiovascular Effects
In another study focusing on cardiovascular diseases, compounds similar to this compound were tested for their ability to activate sGC. The findings indicated that these compounds could effectively lower blood pressure and improve vascular function in animal models, highlighting their potential as therapeutic agents for cardiovascular conditions .
Mechanism of Action
The mechanism of action of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Replacement of hydroxyl groups (in the main compound) with chlorine atoms (e.g., in methyl/ethyl dichloro analogs) reduces hydrogen-bonding capacity, resulting in significantly lower melting points (e.g., 65–66°C vs. 243–246°C) .
- Ester Group Influence : Ethyl esters generally increase molecular weight compared to methyl esters but may enhance lipophilicity (e.g., ethyl vs. methyl dichloro analogs) .
- Positional Isomerism : Ethyl 2-hydroxy-5-nitronicotinate, with a hydroxyl group at position 2 instead of 4/6, has a lower molecular weight (212.2 vs. 228.2) and undefined thermal stability .
Ethyl 4,6-Dihydroxy-5-Nitronicotinate
Methyl 4,6-Dichloro-5-Nitronicotinate
Ethyl 2-Hydroxy-5-Nitronicotinate
- Decomposition produces hazardous gases (CO, CO₂, NOₓ) .
- No acute toxicity data available, but precautions include avoiding inhalation and skin contact .
Methyl 2-Amino-5-Nitronicotinate
Biological Activity
Ethyl 4,6-dihydroxy-5-nitronicotinate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 4,6-dihydroxy-5-nitronicotinate has the following chemical formula: C₈H₈N₂O₆, with a molecular weight of 228.16 g/mol. The compound features a pyridine ring substituted with hydroxyl and nitro groups, which are critical for its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₆ |
| Molecular Weight | 228.16 g/mol |
| Melting Point | 243-246 °C |
| CAS Number | 6317-97-1 |
Antimicrobial Activity
Recent studies have indicated that Ethyl 4,6-dihydroxy-5-nitronicotinate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This dual action enhances its therapeutic potential for treating inflammatory diseases.
The exact mechanisms underlying the biological activities of Ethyl 4,6-dihydroxy-5-nitronicotinate are still being elucidated. However, preliminary findings suggest that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and inflammation.
- Cellular Interaction : Its structural features allow it to interact with various biomolecules, potentially modulating cellular signaling pathways related to inflammation and infection.
Study on Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Ethyl 4,6-dihydroxy-5-nitronicotinate against common pathogens such as E. coli and S. aureus. The results showed:
- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.
- Mechanism : The study suggested that the compound disrupts cell wall integrity, leading to cell lysis.
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory properties of Ethyl 4,6-dihydroxy-5-nitronicotinate using a murine model of inflammation. Key findings included:
- Reduction in Cytokine Levels : Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to untreated controls.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate to improve yield and purity?
- Methodological Answer :
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are recommended due to their ability to stabilize intermediates during nitration and esterification steps .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance nitro group introduction efficiency.
- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to isolate the compound from methyl-substituted byproducts (e.g., Methyl 4,6-dihydroxy-5-nitronicotinate, CAS 89247-04-1) .
- Yield Tracking : Monitor reaction progress via TLC (silica gel, UV detection at 254 nm) and quantify purity using -NMR (DMSO-, δ 1.3 ppm for ethyl group protons) .
Q. What analytical techniques are recommended for characterizing the structural and functional groups of this compound?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identify hydroxyl (-OH) stretching vibrations (3200–3500 cm) and nitro (-NO) asymmetric stretching (1520–1560 cm) .
- NMR : Use -NMR to confirm the pyridine ring carbons (e.g., C-5 nitro-substituted carbon at ~145 ppm) and ethyl ester carbonyl (~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular weight (e.g., m/z 212.2 for [M-H]) and fragmentation patterns .
Q. How does the structural arrangement of hydroxyl and nitro groups influence its bioactivity?
- Methodological Answer :
- Comparative Assays : Test antioxidant activity (DPPH radical scavenging) and antimicrobial efficacy (MIC against E. coli and S. aureus) against analogs like 6-Hydroxy-5-nitronicotinic acid (CAS 6635-31-0), which lacks the ethoxy group .
- Structural Insights : The para-positioned hydroxyl groups on the pyridine ring enable chelation of metal ions (e.g., Fe), enhancing antioxidant capacity, while the nitro group at C-5 disrupts bacterial membrane integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable antimicrobial efficacy)?
- Methodological Answer :
- Standardized Assays : Replicate experiments using CLSI guidelines for antimicrobial testing, controlling for pH (6.5–7.5) and solvent (DMSO ≤1% v/v) .
- Synergistic Studies : Investigate interactions with adjuvants (e.g., EDTA) to enhance nitro group penetration into Gram-negative bacterial membranes .
- Data Normalization : Express activity relative to a positive control (e.g., ciprofloxacin) and account for batch-to-batch purity variations via HPLC (≥95% purity threshold) .
Q. What are the degradation pathways and byproducts of this compound under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stress : Heat at 80°C for 24 hours; analyze via GC-MS for decomposition products (e.g., CO, NO) .
- Photolysis : Expose to UV light (254 nm) and monitor nitro-to-nitrito isomerization using -NMR .
- Stabilization Strategies : Use amber glassware and antioxidants (e.g., BHT) to minimize free radical-mediated degradation .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic or biological applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., C-4 hydroxyl as a hydrogen bond donor) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., E. coli DNA gyrase) using AutoDock Vina, leveraging the InChI Key (WQJCHEKAIFDWTN-UHFFFAOYSA-N) for accurate ligand parametrization .
- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity, focusing on nitro group-mediated hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
